N'-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide
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Overview
Description
N’-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide is a chemical compound with the molecular formula C10H11ClN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenyl group and a methoxycarbohydrazide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide typically involves the reaction of 4-chloroacetophenone with methoxycarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the compound is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N’-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-Chlorophenyl)ethylidene]cyclopropanecarbohydrazide
- N’-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazine-1-carbohydrazonamide
Uniqueness
N’-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide is unique due to its specific structural features, such as the methoxycarbohydrazide moiety, which distinguishes it from other similar compounds.
Properties
Molecular Formula |
C10H11ClN2O2 |
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Molecular Weight |
226.66 g/mol |
IUPAC Name |
methyl N-[1-(4-chlorophenyl)ethylideneamino]carbamate |
InChI |
InChI=1S/C10H11ClN2O2/c1-7(12-13-10(14)15-2)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H,13,14) |
InChI Key |
FQXCPYZRIPMNCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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